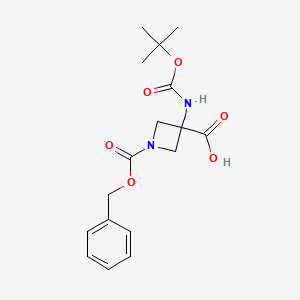

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylic acid is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. It is characterized by the presence of an azetidine ring, a benzyloxycarbonyl group, and a tert-butoxycarbonyl amino group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-14(22)18-17(13(20)21)10-19(11-17)15(23)24-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCWQIQPVMREGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylic acid typically involves multi-step organic synthesis techniques, including protection and deprotection of functional groups, ring-closing reactions, and strategic use of reagents to build the azetidine ring.

A common synthetic route includes:

Starting Material: Benzyl chloroformate (to introduce the benzyloxycarbonyl group).

Intermediate Formation: Using tert-butyl carbamate to protect the amine group.

Ring Closure: Utilizing reagents such as sodium hydride and alkyl halides to form the azetidine ring.

Final Steps: Deprotection reactions to yield the final compound, ensuring purity through recrystallization or chromatographic techniques.

Industrial Production Methods: Industrial-scale production of this compound involves scaling up the laboratory synthesis while maintaining stringent control over reaction conditions to ensure consistent quality and yield. This includes optimizing reaction parameters like temperature, pressure, and concentration, as well as employing advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidative cleavage under certain conditions, leading to the formation of aldehydes, ketones, or carboxylic acids.

Reduction: It can be reduced using strong reducing agents like lithium aluminium hydride, affecting functional groups such as carbonyls and nitro groups.

Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups like the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or primary amines in the presence of catalysts like palladium on carbon.

Oxidative Products: Carboxylic acids and ketones.

Reductive Products: Alcohols and amines.

Substitution Products: Amide derivatives or modified azetidine rings.

Scientific Research Applications

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of peptides and peptidomimetics due to its protective groups.

Catalysis: Acts as a chiral auxiliary in asymmetric synthesis reactions, aiding in the production of enantiomerically pure compounds.

Enzyme Inhibition Studies: Investigates enzyme-substrate interactions and the role of azetidine-containing inhibitors in modulating biological pathways.

Protein Engineering: Utilized in the design of protein scaffolds and the study of protein folding and stability.

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds, including protease inhibitors and antiviral agents.

Diagnostics: Used in the development of diagnostic tools and imaging agents for various diseases.

Material Science: Contributes to the development of new materials with specific properties, such as polymers and coatings.

Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring can fit into enzyme active sites, influencing enzyme activity by mimicking natural substrates or inhibitors. Its protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) can modulate the compound's reactivity and stability, facilitating selective interactions with target molecules. Pathways involved include inhibition of proteolytic enzymes and modulation of signaling cascades.

Comparison with Similar Compounds

N-Boc-Azetidine-3-carboxylic acid: Shares the azetidine core but lacks the benzyloxycarbonyl group.

Z-Azetidine-3-carboxylic acid: Similar to the title compound but without the tert-butoxycarbonyl amino group.

Uniqueness: The unique combination of benzyloxycarbonyl and tert-butoxycarbonyl groups in 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylic acid provides distinct advantages in synthetic chemistry, including enhanced stability, reactivity, and versatility in multi-step organic synthesis. This makes it particularly valuable in the development of complex molecules and as a tool in biochemical research.

There you have it—a complete deep dive into this compound! What’s the next fascinating topic on your mind?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.